molecular formula C17H16N2O4S2 B2451817 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide CAS No. 899757-34-7

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide

Cat. No. B2451817
CAS RN: 899757-34-7
M. Wt: 376.45
InChI Key: QRMSFVMCZNVJAR-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • A study discussed the synthesis of novel triazole compounds containing a 2-Methylidenethiazolidine ring, highlighting the intricate chemical processes and structural identification methods, including elemental analysis, IR, and H-1 NMR spectra. This research contributes to the understanding of chemical synthesis involving complex molecules like 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide (Liang-zhong Xu et al., 2005).

Antioxidant and Anticancer Activities

  • The antioxidant and anticancer activities of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were investigated, providing insights into the potential therapeutic applications of similar compounds. The study included the screening of antioxidant activity and testing of anticancer activity against specific human cancer cell lines (I. Tumosienė et al., 2020).

Antifungal and Antibacterial Activities

  • Research on the synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones highlighted the potential of such compounds in combating bacterial infections. The study explored the efficacy of these compounds against various microorganisms and evaluated their cytotoxicity (N. Adibpour et al., 2010).

Anti-Inflammatory Properties

  • The development of novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as potent and selective dipeptidyl peptidase IV inhibitors was studied. These compounds showed promise in reducing blood glucose excursion, indicating their potential use in the treatment of inflammatory conditions (Aiko Nitta et al., 2012).

Electrophysiological and Optical Properties

  • A study on the electrochemical and optical properties of novel terthienyl-based polymers, including azobenzene and coumarine derivatives, provided valuable information on the electronic and optoelectronic behaviors of materials related to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide (D. Yigit et al., 2014).

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMSFVMCZNVJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylsulfanylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

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